molecular formula C10H11NO3 B11905619 6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one CAS No. 68360-27-0

6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B11905619
CAS No.: 68360-27-0
M. Wt: 193.20 g/mol
InChI Key: QFFHKNBZGXTZKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

similar compounds are often produced using batch or continuous flow processes, with careful control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinolinone and hydroquinoline derivatives, which can have different biological activities and applications .

Scientific Research Applications

6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, which can lead to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

68360-27-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

6-hydroxy-7-methoxy-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11NO3/c1-14-9-5-7-6(4-8(9)12)2-3-10(13)11-7/h4-5,12H,2-3H2,1H3,(H,11,13)

InChI Key

QFFHKNBZGXTZKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CCC(=O)NC2=C1)O

Origin of Product

United States

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